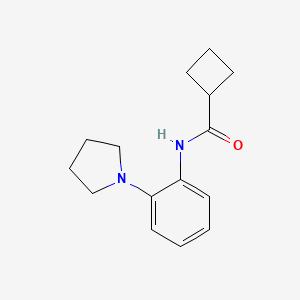![molecular formula C15H18N2O2 B7480322 N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide, also known as NPC, is a cyclic amide compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 315.4 g/mol.
Mechanism of Action
The mechanism of action of N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide is not fully understood. However, studies have shown that N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide inhibits the activity of certain enzymes and proteins that play a role in inflammation, cancer, and neurodegeneration. N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that play a role in cancer and neurodegeneration.
Biochemical and Physiological Effects:
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has also been shown to reduce inflammation in vitro and in vivo. In animal studies, N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide in lab experiments is its high purity and stability. N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide is a well-defined compound that can be easily synthesized and purified. Another advantage is its versatility. N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide can be used in various fields and has potential applications in medicine, agriculture, and material science. One limitation of using N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide in lab experiments is its cost. N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide is a relatively expensive compound, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide. In medicine, further studies are needed to determine its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, further studies are needed to determine its potential as a pesticide and its effects on non-target organisms. In material science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. Overall, N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide is a promising compound that has the potential to make significant contributions to various fields.
Synthesis Methods
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide can be synthesized by reacting 2-(2-oxopyrrolidin-1-yl)aniline with cyclobutanecarboxylic acid chloride in the presence of a catalyst. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified by recrystallization to obtain pure N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide.
Scientific Research Applications
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. It has been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In agriculture, N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been shown to have insecticidal properties and has been studied as a potential pesticide. In material science, N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been used as a building block for the synthesis of novel polymers and materials with unique properties.
properties
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-9-4-10-17(14)13-8-2-1-7-12(13)16-15(19)11-5-3-6-11/h1-2,7-8,11H,3-6,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMIXIQGPZBQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)

![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)

![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)
![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)

